molecular formula C7H4FNO3 B1344210 3-Fluoro-2-nitrobenzaldehyde CAS No. 872366-63-7

3-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1344210
CAS No.: 872366-63-7
M. Wt: 169.11 g/mol
InChI Key: RJXDOIOYJGQGQH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on a benzaldehyde ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Nitration of 3-Fluorobenzaldehyde: One common method involves the nitration of 3-fluorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

    Fluorination of 2-Nitrobenzaldehyde: Another approach is the selective fluorination of 2-nitrobenzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance safety and efficiency in industrial settings.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-fluoro-2-aminobenzaldehyde. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to form 3-fluoro-2-nitrobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with amines can yield 3-fluoro-2-aminobenzaldehyde derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, nucleophiles under basic conditions.

Major Products Formed:

    Reduction: 3-Fluoro-2-aminobenzaldehyde.

    Oxidation: 3-Fluoro-2-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-nitrobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential changes in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, this compound can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines. Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, impacting processes such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain dehydrogenases by forming covalent bonds with their active sites. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products can influence cellular function, potentially leading to long-term effects. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and inflammation, which may affect cell viability and function. In vivo studies have also indicated that the compound’s effects can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects. At higher doses, this compound can induce significant toxic effects, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels. For example, the compound can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, leading to changes in the production of NADPH and ribose-5-phosphate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and organelles. This distribution pattern can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Additionally, this compound can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and chromatin structure .

Scientific Research Applications

Chemistry: 3-Fluoro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to drug discovery and development.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for further chemical modifications, making it versatile for industrial applications.

Comparison with Similar Compounds

    2-Fluoro-3-nitrobenzaldehyde: Similar structure but with the positions of the fluorine and nitro groups reversed.

    4-Fluoro-2-nitrobenzaldehyde: Fluorine at the fourth position instead of the third.

    3-Fluoro-4-nitrobenzaldehyde: Fluorine at the third position and nitro at the fourth position.

Uniqueness: 3-Fluoro-2-nitrobenzaldehyde is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDOIOYJGQGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625819
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872366-63-7
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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